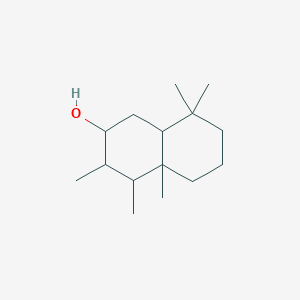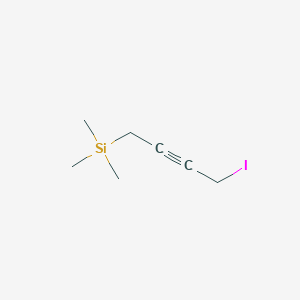
Silane, (4-iodo-2-butynyl)trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (4-iodo-2-butynyl)trimethyl- is a chemical compound with the molecular formula C7H13ISi. It is known for its unique structure, which includes an iodine atom attached to a butynyl group, and a trimethylsilyl group. This compound is used in various chemical reactions and has significant applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-iodo-2-butynyl)trimethyl- typically involves the reaction of trimethylsilylacetylene with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, (4-iodo-2-butynyl)trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different silane derivatives.
Oxidation Reactions: It can undergo oxidation to form silanol or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Major Products Formed
The major products formed from these reactions include various silane derivatives, silanols, and other functionalized compounds .
Applications De Recherche Scientifique
Silane, (4-iodo-2-butynyl)trimethyl- has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: It is used in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of Silane, (4-iodo-2-butynyl)trimethyl- involves the formation of strong silicon-oxygen bonds when it reacts with compounds containing oxygen. This property makes it a valuable reagent in various chemical transformations. The molecular targets and pathways involved include the interaction with hydroxyl groups and other nucleophilic sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodotrimethylsilane: Similar in structure but lacks the butynyl group.
Trimethylsilylacetylene: Similar but without the iodine atom.
(4-Bromo-2-butynyl)trimethylsilane: Similar but with a bromine atom instead of iodine.
Uniqueness
Silane, (4-iodo-2-butynyl)trimethyl- is unique due to the presence of both the iodine and butynyl groups, which confer distinct reactivity and versatility in chemical synthesis compared to its analogs .
Propriétés
Numéro CAS |
111097-70-2 |
|---|---|
Formule moléculaire |
C7H13ISi |
Poids moléculaire |
252.17 g/mol |
Nom IUPAC |
4-iodobut-2-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13ISi/c1-9(2,3)7-5-4-6-8/h6-7H2,1-3H3 |
Clé InChI |
NZZNZOXQFBXXOG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC#CCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-2-[(pentafluorophenyl)sulfanyl]-1H-pyrrole](/img/structure/B14318104.png)
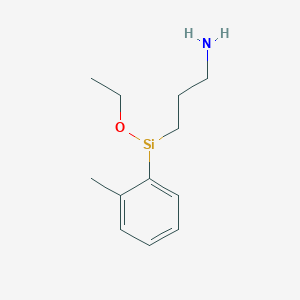

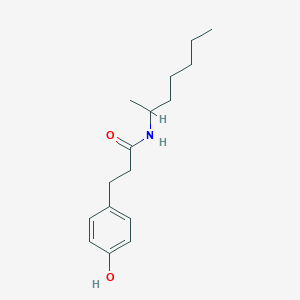

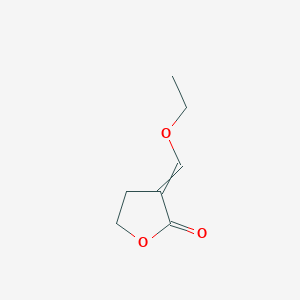
![N,N-Dimethyl-4-[(E)-(3-methylbenzene-1-sulfonyl)diazenyl]aniline](/img/structure/B14318145.png)

![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
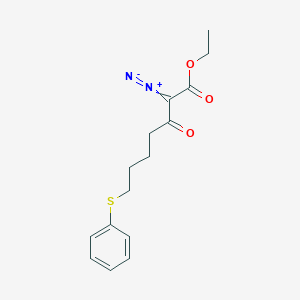
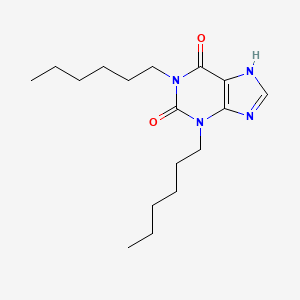
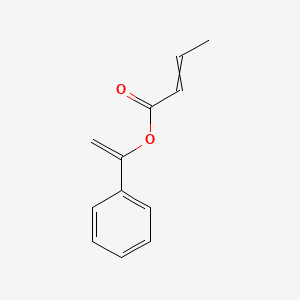
![Acetic acid;4-[1-(4-hydroxy-3-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318177.png)
